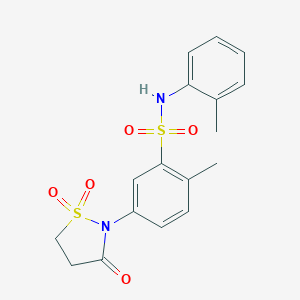![molecular formula C22H28N4O2S2 B254156 4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B254156.png)
4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide, commonly referred to as DMTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of DMTS is not well understood. However, studies have suggested that DMTS may exert its anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
DMTS has been shown to exhibit anti-cancer properties in various cancer cell lines. It has also been shown to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of DMTS.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMTS is its potential use in cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer treatment.
Orientations Futures
There are several future directions for the study of DMTS. One direction is the further investigation of its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is the study of its potential use in material science and environmental science. Additionally, the development of more efficient synthesis methods for DMTS could lead to its wider use in various fields.
Méthodes De Synthèse
DMTS can be synthesized through a multi-step process involving the reaction of various chemical compounds. The initial step involves the reaction of N,N-dimethylbenzenesulfonamide with 3-(dimethylamino)propylamine to produce N,N-dimethyl-3-(3-(dimethylamino)propyl)benzenesulfonamide. This is followed by the reaction of the resulting compound with 2-aminobenzaldehyde to produce 2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide. The final step involves the reaction of the resulting compound with sulfuric acid to produce DMTS.
Applications De Recherche Scientifique
DMTS has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DMTS has been shown to exhibit anti-cancer properties and has been studied for its potential use in cancer treatment. In material science, DMTS has been studied for its potential use as a dopant in organic light-emitting diodes. In environmental science, DMTS has been studied for its potential use in the removal of heavy metals from wastewater.
Propriétés
Formule moléculaire |
C22H28N4O2S2 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
4-[3-[3-(dimethylamino)propyl]-2-phenylimino-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H28N4O2S2/c1-24(2)15-8-16-26-21(17-29-22(26)23-19-9-6-5-7-10-19)18-11-13-20(14-12-18)30(27,28)25(3)4/h5-7,9-14,17H,8,15-16H2,1-4H3 |
Clé InChI |
XZMNTKSGZLQXDB-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
SMILES canonique |
CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide](/img/structure/B254080.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254082.png)
![N-[4-(aminocarbonyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254083.png)
![Propyl 3-[(4-benzyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B254087.png)
![N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254089.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)

![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)